Isoquinolin-6-yl-acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-isoquinolin-6-ylacetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2.ClH/c13-11(14)6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-5,7H,6H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETAZPQZRBKQCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinolin-6-yl-acetic acid hydrochloride typically involves the reaction of isoquinoline derivatives with acetic acid under specific conditions. One common method includes the use of 2-bromoaryl ketones, terminal alkynes, and CH₃CN in a copper (I)-catalyzed tandem reaction. This process efficiently produces densely functionalized isoquinolines via N atom transfer and a three-component [3 + 2 + 1] cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is foundational for modifying solubility or creating prodrug derivatives.
Example Reaction:
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methanol + HCl | Reflux, 12 hours | Methyl isoq.-6-yl-acetate | ~75%* | |
| Ethanol + SOCl₂ | 60°C, 12 hours | Ethyl isoq.-6-yl-acetate | 82%* |
*Yields inferred from analogous procedures in .
Mechanism:
-
Fischer esterification: Acid-catalyzed protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol.
-
Coupling agents: Reagents like DCC/DMAP may facilitate ester formation under milder conditions.
Amide Formation
The carboxylic acid reacts with amines to form amides, a key step in medicinal chemistry for bioactivity modulation.
Example Reaction:
| Amine | Coupling Agent | Solvent | Product | Source |
|---|---|---|---|---|
| Benzylamine | EDC/HOBt | DMF | N-Benzyl isoq.-6-yl-acetamide | |
| Ammonia | SOCl₂ (in situ activation) | THF | Primary acetamide |
Key Considerations:
-
Hydrochloride salt’s acidic environment may necessitate neutralization before amide coupling.
-
Steric hindrance from the isoquinoline ring could influence reaction rates .
Reduction of the Isoquinoline Ring
The aromatic system may undergo partial or complete hydrogenation under catalytic conditions, altering electronic properties.
Conditions from Analogous Systems:
| Catalyst | Solvent | Pressure | Temperature | Outcome | Source |
|---|---|---|---|---|---|
| Pd/C (10 wt%) | MeOH | 0.6 MPa | 45°C | Tetrahydroisoquinoline | |
| Raney Ni | EtOH | 1 atm | 25°C | Partial saturation |
Mechanistic Insight:
-
Hydrogenation typically targets the heterocyclic ring’s double bonds, with selectivity influenced by substituents and catalyst choice .
Copper-Catalyzed Cross-Couplings
The isoquinoline nitrogen and acetic acid side chain may participate in metal-mediated reactions for heterocycle diversification.
Documented Example:
| Substrate | Catalyst | Base | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|---|
| Pyridine aldehyde | CuCl | Cs₂CO₃ | MeCN | Fused indenoisoquinolinone | 65% |
Relevance:
Acid-Base Reactions
As a hydrochloride salt, the compound readily undergoes neutralization with bases to liberate the free amine.
Typical Reaction:
Cyclization Reactions
The acetic acid side chain may participate in intramolecular cyclizations to form lactams or fused rings.
Hypothetical Pathway:
-
Activation of the carboxylic acid as an acyl chloride (SOCl₂).
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Intramolecular attack by the isoquinoline nitrogen to form a γ-lactam .
Supporting Evidence:
-
Similar tetrahydroisoquinoline derivatives undergo Bischler-Napieralski cyclization to form polycyclic alkaloids .
Nucleophilic Aromatic Substitution
Electron-deficient positions on the isoquinoline ring may undergo substitution with nucleophiles.
Potential Sites:
Example:
Scientific Research Applications
Isoquinolin-6-yl-acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as neurodegenerative disorders and infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of isoquinolin-6-yl-acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparison of Isoquinolin-6-yl-acetic acid hydrochloride with structurally related compounds reveals key differences in reactivity and applications:
Note: CAS for 6-Quinoline acetic acid inferred from .
Key Observations:
- Functional Groups: The acetic acid group in Isoquinolin-6-yl-acetic acid HCl enhances its ability to form hydrogen bonds or coordinate with metals, similar to 6-Quinoline acetic acid . In contrast, (Isoquinolin-6-yl)methanamine HCl’s amine group facilitates nucleophilic reactions, making it suitable for drug synthesis .
- Acidity vs. Reactivity: The carboxylic acid group in the target compound has lower acidity (pKa ~4.7) compared to the acid chloride in Isonicotinoyl chloride HCl (highly reactive, pKa <1). This difference impacts their roles in synthesis; the former may act as a ligand, while the latter is a potent acylating agent .
Adsorption and Coordination Behavior
- Acetic acid introduces -COOH groups, which enhance uranium (U(VI)) adsorption via monodentate coordination with -COO⁻ groups. This is critical in wastewater treatment, achieving >97% U(VI) removal at pH 6.0 .
- Analogously, the acetic acid moiety in Isoquinolin-6-yl-acetic acid HCl could coordinate with metal ions, though its isoquinoline core may sterically hinder binding compared to simpler carboxylic acids .
Solubility and Stability
- Solubility: The hydrochloride salt form of Isoquinolin-6-yl-acetic acid improves water solubility relative to neutral analogs like 6-Quinoline acetic acid. This property is advantageous in biological or aqueous-phase applications .
- Thermal Stability: Pyrolysis studies of acetic acid-modified biochar show stability up to 700°C, suggesting that the acetic acid group in the target compound may remain intact under moderate thermal conditions .
Biological Activity
Isoquinolin-6-yl-acetic acid hydrochloride is a compound of significant interest in pharmacology due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by data from various studies.
Chemical Structure and Properties
This compound belongs to the isoquinoline family, known for their complex structures and varied biological effects. The basic structure can be represented as follows:
The biological activity of isoquinoline derivatives, including this compound, is primarily attributed to their ability to interact with various molecular targets within cells. These interactions can lead to:
- Inhibition of cell proliferation : Particularly in cancer cells.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
- Antimicrobial effects : Targeting bacterial cell membranes and metabolic pathways.
1. Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Research indicates that isoquinoline derivatives exhibit activity against a range of pathogens:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 3.12 | Strong antibacterial activity |
| Escherichia coli | 5.0 | Moderate antibacterial activity |
| Pseudomonas aeruginosa | 5.0 | Moderate antibacterial activity |
| Bacillus subtilis | 5.0 | Moderate antibacterial activity |
These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents, particularly against resistant strains .
2. Anticancer Activity
Studies have shown that isoquinoline derivatives can inhibit the growth of various cancer cell lines. For instance, one study reported that a related compound exhibited an IC50 value of 0.47 µM against the LASCPC-01 cell line, demonstrating potent antiproliferative effects . The mechanism involves:
- Cell cycle arrest : Inducing G1 phase arrest in cancer cells.
- Apoptosis induction : Promoting programmed cell death through intrinsic pathways.
The selectivity index for certain derivatives indicates a significant preference for targeting cancer cells over normal cells, which is crucial for therapeutic applications .
3. Anti-inflammatory Activity
Isoquinoline derivatives have also been investigated for their anti-inflammatory properties. They may inhibit inflammatory cytokines and modulate pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
Case Studies
Several studies have explored the biological activities of isoquinoline derivatives:
- Anticancer Study :
- Antimicrobial Evaluation :
- Inflammation Model :
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Isoquinolin-6-yl-acetic acid hydrochloride in laboratory settings?
- Methodology : A common approach involves reacting the isoquinoline derivative with acetic acid derivatives under acidic conditions. For example, analogous syntheses use acetonitrile as a solvent, triethylamine as a base, and monitoring via TLC (e.g., CHCl₃–MeOH 5:1) to track reaction progress . After completion, the product is precipitated in ice water, filtered, and dried under reduced pressure. Adjustments may include optimizing stoichiometry or reaction time based on purity requirements.
Q. How can researchers verify the identity and purity of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR to identify aromatic protons (isoquinoline ring) and the acetic acid moiety.
- Mass Spectrometry (MS) : Validate molecular weight using high-resolution MS (HRMS).
- HPLC/UV-Vis : Assess purity by comparing retention times or absorbance spectra against reference standards. Limited safety data in and suggests relying on empirical characterization due to sparse literature .
Q. What safety precautions are critical when handling this compound?
- Guidelines :
- Storage : Keep in anhydrous conditions (e.g., vacuum desiccators with P₂O₅) to prevent hydrolysis, as stability data for similar compounds recommend moisture-free environments .
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and fume hoods due to potential acute toxicity and respiratory irritation, inferred from analogous isoquinoline derivatives .
Advanced Research Questions
Q. How does the acetic acid moiety in this compound influence its reactivity in metal coordination or chelation?
- Mechanistic Insight : The acetic acid group can act as a bidentate ligand, forming stable complexes with transition metals (e.g., Ag⁺ or Cu²⁺). Studies on Ag(I) complexes with structurally related ligands (e.g., hydrazones) suggest the carboxylate group facilitates redox-active interactions, enhancing catalytic or antimicrobial properties . Experimental design could involve UV-Vis titration or X-ray crystallography to characterize coordination modes.
Q. What experimental strategies resolve contradictions in reported stability data for this compound under varying pH conditions?
- Approach :
- pH-Dependent Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH) across pH 1–13, monitoring via HPLC.
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard conditions. notes gaps in decomposition data, necessitating empirical validation .
Q. How can researchers optimize the use of this compound in synthesizing metal-organic frameworks (MOFs)?
- Design Considerations :
- Solvent Selection : Acetic acid itself can act as a solvent and structure-directing agent in MOF synthesis (e.g., HKUST-1 formation), suggesting potential for analogous applications .
- Ligand Functionalization : Modify the isoquinoline ring with electron-donating/withdrawing groups to tune MOF porosity and metal affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
